GalNAc-L96 free base

RNAi therapeutics PCSK9 gene silencing hepatocyte-targeted delivery

GalNAc-L96 free base is the triantennary ASGPR ligand validated in FDA-approved siRNA therapeutics (inclisiran, givosiran, lumasiran, vutrisiran). Its Kd ≈ 2 nM binding drives hepatocyte-selective uptake. As the established reference standard, it is essential for benchmarking next-generation GalNAc scaffolds, CMC process optimization, linker chemistry development, and siRNA library screening. The free base form provides maximum conjugation flexibility for solid-phase oligonucleotide synthesis. Generic substitution is not scientifically valid—structural heterogeneity among GalNAc variants directly impacts binding affinity and in vivo potency.

Molecular Formula C121H179N11O45
Molecular Weight 2507.8 g/mol
Cat. No. B11931580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalNAc-L96 free base
Molecular FormulaC121H179N11O45
Molecular Weight2507.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C121H179N11O45/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154)/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+/m0/s1
InChIKeyXKEQVRGRWUKTIZ-OLTBZPFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GalNAc-L96 Free Base: Triantennary GalNAc Ligand for ASGPR-Mediated siRNA Liver-Targeting Synthesis


GalNAc-L96 free base (CAS: 1159408-61-3) is a triantennary N-acetylgalactosamine (GalNAc) ligand designed for conjugation to small interfering RNA (siRNA) to enable hepatocyte-selective delivery . With a molecular formula of C121H179N11O45 and molecular weight of 2507.76 Da , this ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the sinusoidal surface of hepatocytes . GalNAc-L96 serves as the foundational targeting moiety in multiple FDA-approved siRNA therapeutics including inclisiran (Leqvio), givosiran (Givlaari), lumasiran (Oxlumo), and vutrisiran (Amvuttra) [1]. The free base form provides chemical flexibility for conjugation, surface modification, and linker attachment during solid-phase oligonucleotide synthesis .

Why GalNAc-L96 Free Base Cannot Be Substituted with Generic GalNAc Ligands in siRNA Therapeutic Development


Generic substitution among GalNAc-based targeting ligands is not scientifically valid due to substantial structural heterogeneity that directly impacts ASGPR binding affinity, endosomal escape efficiency, and in vivo gene silencing potency. The field encompasses multiple distinct chemical scaffolds: the classic triantennary L96 cluster, diamine-scaffold variants [1], ribofuranose-incorporated G5 derivatives [2], pyran-scaffold TrisGal-6 constructs [3], and tetravalent DTM-based ligands [4]. These structural differences produce measurable variations in synthesis efficiency (e.g., TrisGal-6 requires fewer synthetic steps than L96) [3], linker-dependent silencing activity (PS vs. PO linkage alters potency against L96 standard) [1], and pharmacokinetic distribution (G5 exhibits distinct liver-to-kidney ratio profiles vs. inclisiran) [2]. Each derivative must be empirically validated for a given siRNA sequence and therapeutic application; interchangeability without comparative testing introduces unacceptable risk of suboptimal target engagement and failed preclinical development.

Quantitative Differential Evidence: GalNAc-L96 Free Base Compared to GalNAc Derivative Alternatives


Gene Silencing Potency: Optimized GalNAc-L96 Conjugates Demonstrate Superior PCSK9 Knockdown vs. Commercial Drug Analog in In Vitro Hepatocyte Model

A library of siRNA conjugates synthesized using the GalNAc L-96 ligand were evaluated for PCSK9 gene silencing in an in vitro hepatocyte cell culture model. Conjugates incorporating siRNA sequences optimized via in silico thermodynamic stability and specificity prediction algorithms exhibited significantly enhanced inhibitory activity compared to a compound structurally analogous to a commercial siRNA drug [1]. The study specifically utilized GalNAc L-96 as the targeting ligand conjugated to the siRNA sense strand for ASGPR-mediated hepatocyte uptake [1].

RNAi therapeutics PCSK9 gene silencing hepatocyte-targeted delivery

ASGPR Binding Affinity: Triantennary GalNAc-L96 Exhibits Kd ~2 nM vs. Divalent (Kd ~60 nM) and Monovalent (Kd ~1400 nM) GalNAc Ligands in Primary Hepatocyte Binding Assays

Competitive binding studies using 125I-asialoorosomucoid (ASOR) as radioligand in primary mouse hepatocytes at 4°C demonstrated that triantennary GalNAc ligands structurally analogous to L96 exhibit Kd values of approximately 2 nM [1]. This represents a ~30-fold improvement in binding affinity relative to divalent GalNAc constructs (Kd ~60 nM) and a ~700-fold enhancement relative to monovalent GalNAc residues (Kd ~1.4 μM) [1]. The triantennary architecture of L96 achieves near-irreversible binding under physiological conditions, driving efficient clathrin-mediated endocytosis and intracellular accumulation of siRNA cargo [1].

ASGPR binding kinetics multivalent ligand design hepatocyte targeting

Synthetic Efficiency: GalNAc-L96 as Benchmark Standard vs. TrisGal-6 (Pyran-Scaffold) Demonstrating Reduced Synthesis Steps for Cost-Effective Manufacturing

In a 2024 study published in Molecular Therapy, the standard triantennary GalNAc construct L96 was used as the benchmark comparator for a redesigned pyran-derived scaffold (TrisGal-6) [1]. The study reported that attaching serial monovalent GalNAc units to the novel pyran scaffold before solid-phase oligonucleotide synthesis achieved increased GalNAc-siRNA production efficiency with fewer synthesis steps compared to the L96 construct [1]. Notably, the improved TrisGal-6 conjugates demonstrated equivalent or superior in vivo efficacy compared to L96-conjugated siRNAs when targeting ANGPTL3 and Lp(a) [1]. A complementary study on L-96 synthesis optimization reported total yields reaching 61% under optimized conditions, with average yields exceeding 45% across experimental replicates [2].

solid-phase oligonucleotide synthesis GalNAc conjugation efficiency cost-effective siRNA manufacturing

Hepatic Delivery Specificity: GalNAc-L96 (Inclisiran) vs. Ribofuranose-Incorporated G5 Conjugate — Comparative Liver-to-Kidney Distribution Ratio

A comparative pharmacokinetic study evaluated tissue distribution of GalNAc-siRNA conjugates in rats. Inclisiran, an FDA-approved siRNA drug incorporating the triantennary GalNAc L96 construct for targeted liver delivery, served as the comparator against a novel ribofuranose-containing GalNAc conjugate designated inc-G5 (G5) [1]. Pharmacokinetic analysis revealed that G5-conjugated siRNAs preferentially accumulate in the liver, exhibit an extended elimination half-life, and demonstrate the highest liver-to-kidney ratio among tested constructs [1]. The study established the liver-to-kidney distribution ratio as a quantitative metric for hepatic delivery specificity, with G5 demonstrating superior hepatic selectivity compared to the L96-based inclisiran [1].

hepatocyte-specific delivery pharmacokinetic tissue distribution siRNA liver targeting

Linker-Dependent Silencing Activity: PS-Linked GalNAc-L96-siRNA Conjugates Exhibit Enhanced Silencing vs. PO-Linked Standard Targeting TTR In Vivo

A 2024 study published in RSC Advances evaluated the in vivo silencing activity of GalNAc-siRNA conjugates using GalNAc L96 as the standard comparator [1]. When the novel diamine-scaffold GalNAc conjugate was connected to the 3′-end of the siRNA sense strand with an additional phosphorothioate (PS) linkage instead of the standard phosphodiester (PO) linkage between the ligand and the oligomer, it exhibited more powerful silencing activity compared to the GalNAc L96 standard targeting transthyretin (TTR) [1]. This finding demonstrates that linker chemistry constitutes a critical variable in conjugate performance, with PS linkage conferring enhanced nuclease resistance and improved intracellular stability of the siRNA cargo [1].

phosphorothioate linkage TTR gene silencing siRNA conjugate chemistry

Delivery Efficiency: Tetra-Antennary DTM-GalNAc Conjugate Demonstrates Comparable siRNA Delivery to GalNAc L96 Standard with Added Traceability Function

A 2023 study published in Molecules developed a novel dithiomaleimide (DTM)-based tetra-antennary GalNAc conjugate and evaluated its siRNA delivery efficiency against the GalNAc L96 standard [1]. The DTM-GalNAc conjugate demonstrated comparable siRNA delivery efficiency to the GalNAc L96 standard when targeting mTTR [1]. Additionally, the internal DTM moiety conferred inherent fluorescent emission properties, enabling delivery tracking without the cost or side effects associated with extra addition of hydrophobic dye molecules [1]. The overall yield of the two-step conjugation reaction was approximately 80% [1].

tetravalent GalNAc ligands siRNA delivery tracking dithiomaleimide conjugation

Evidence-Supported Application Scenarios for GalNAc-L96 Free Base in siRNA Therapeutic Development and Manufacturing


Benchmark Standard for Novel GalNAc Scaffold Development and Comparative Validation

GalNAc-L96 free base serves as the established reference standard for evaluating next-generation GalNAc conjugate architectures. As demonstrated in comparative studies, novel scaffolds including diamine-based ligands [1], pyran-derived TrisGal-6 [2], ribofuranose-incorporated G5 [3], and DTM-based tetra-antennary conjugates [4] are systematically benchmarked against L96 to quantify differential performance in synthesis efficiency, in vivo potency, and tissue distribution. For laboratories developing proprietary GalNAc delivery platforms, L96 free base provides an essential comparative control to validate whether structural modifications confer measurable advantages over the clinically validated standard.

Lead Optimization of siRNA Sequences Requiring Validated Hepatocyte-Targeting Chemistry

When screening siRNA libraries for optimal target gene silencing, conjugation to GalNAc-L96 provides a validated ASGPR-targeting moiety that enables direct assessment of sequence-dependent potency without confounding variables from unproven delivery chemistry. The triantennary architecture of L96 achieves Kd ≈ 2 nM binding affinity to ASGPR [5], ensuring efficient hepatocyte uptake and enabling detection of genuine sequence-activity relationships. This application is particularly relevant for programs targeting hepatic genes implicated in dyslipidemia (PCSK9, ANGPTL3, Lp(a)) [6], rare metabolic disorders (TTR amyloidosis, primary hyperoxaluria) [1], and chronic viral hepatitis (HBV) where clinically approved L96-based siRNA therapeutics have established proof-of-concept.

Cost-Effective Process Development and Scale-Up of GalNAc-siRNA Conjugate Manufacturing

For CMC (Chemistry, Manufacturing, and Controls) development teams, GalNAc-L96 free base represents the reference chemistry for optimizing solid-phase synthesis workflows. Studies have established that L-96 synthesis can achieve total yields of 61% under optimized conditions with average yields exceeding 45% across experimental replicates [7], providing quantitative benchmarks for process improvement initiatives. Comparative analyses indicate that alternative scaffolds such as TrisGal-6 require fewer synthesis steps than L96 while maintaining equivalent or superior in vivo efficacy [2], enabling data-driven decisions about whether to adopt next-generation ligands or optimize existing L96-based manufacturing processes based on total cost-of-goods calculations.

Linker Chemistry Optimization for Enhanced Nuclease Resistance and Intracellular Stability

GalNAc-L96 conjugates provide a validated platform for investigating linker chemistry modifications that enhance conjugate performance. Comparative studies have demonstrated that incorporating phosphorothioate (PS) linkages between the L96 ligand and siRNA sense strand yields more powerful silencing activity compared to standard phosphodiester (PO) linkages when targeting TTR in vivo [1]. This evidence supports the use of L96 free base as the foundational building block for exploring linker variants (PS, PEG spacers of varying lengths, cleavable linkers) to optimize nuclease resistance, endosomal escape efficiency, and duration of gene silencing without altering the validated triantennary GalNAc architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GalNAc-L96 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.